N-(2-methoxyethyl)cyclopropanecarboxamide
Overview
Description
N-(2-methoxyethyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C(7)H({13})NO(_2) It features a cyclopropane ring attached to a carboxamide group, with a 2-methoxyethyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclopropanecarboxylic Acid Route
Starting Material: Cyclopropanecarboxylic acid.
Reagents: Thionyl chloride (SOCl(_2)), 2-methoxyethylamine.
Conditions: The cyclopropanecarboxylic acid is first converted to its acid chloride using thionyl chloride. The resulting cyclopropanecarbonyl chloride is then reacted with 2-methoxyethylamine to yield N-(2-methoxyethyl)cyclopropanecarboxamide.
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Direct Amidation
Reagents: 2-methoxyethylamine, coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: The cyclopropanecarboxylic acid is directly amidated with 2-methoxyethylamine in the presence of a coupling agent to form the desired amide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation of the cyclopropane ring can lead to ring-opening and formation of carboxylic acids or ketones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the amide group can yield the corresponding amine.
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Substitution
Reagents: Nucleophiles such as alkoxides or halides.
Conditions: Often conducted in polar aprotic solvents.
Products: Substitution reactions can occur at the methoxyethyl group, leading to various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: N-(2-methoxyethyl)cyclopropanecarboxamide can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropane rings.
Biology
Biological Probes: The compound can be utilized in the development of biological probes for studying enzyme activity and protein interactions.
Medicine
Industry
Material Science: Used in the synthesis of polymers and materials with unique mechanical properties due to the presence of the cyclopropane ring.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)cyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)cyclopropanecarboxylate: Similar structure but with an ester group instead of an amide.
N-(2-ethoxyethyl)cyclopropanecarboxamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Cyclopropanecarboxamide: Lacks the 2-methoxyethyl substituent.
Uniqueness
N-(2-methoxyethyl)cyclopropanecarboxamide is unique due to the presence of both the cyclopropane ring and the 2-methoxyethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
N-(2-methoxyethyl)cyclopropanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-5-4-8-7(9)6-2-3-6/h6H,2-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFSQCKIIZUCQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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